N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS No.:
Cat. No.: VC20497324
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | QDIURVLTYFGLCN-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1CC2CC1C=C2 |
Introduction
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic organic compound characterized by its unique molecular structure, featuring a bicyclo[2.2.1]heptane framework with a carboxamide functional group attached to one of the carbon atoms in the ring system. This compound is of particular interest in organic chemistry and medicinal chemistry due to its potential applications in synthesizing derivatives with enhanced biological activity.
Chemical Reactions and Derivatives
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions typical for amides, such as hydrolysis and amidation reactions. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
| Reaction Type | Description | Products |
|---|---|---|
| Hydrolysis | Reaction with water to break the amide bond | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and methylamine |
| Amidation | Reaction with amines to form new amides | Various N-substituted amides |
Biological Activities and Applications
Research indicates that N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exhibits potential biological activities, making it an interesting subject for studies in medicinal chemistry. Its interactions with biological systems, such as enzymes or receptors, suggest potential applications in pharmaceuticals and agrochemicals.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Development of drugs with specific biological activities |
| Agrochemicals | Development of pesticides or plant growth regulators |
Comparison with Related Compounds
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can be compared with other bicyclic compounds to understand its unique properties and potential applications.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Lacks methyl group | More acidic due to carboxylic acid |
| 5-Norbornene-2-carboxylic acid | Similar bicyclic framework | Different reactivity due to carboxylic acid |
| 2-Acetyl-5-norbornene | Contains acetyl group | Alters reactivity compared to carboxamide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume